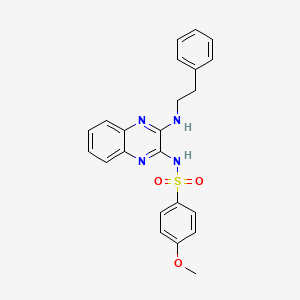

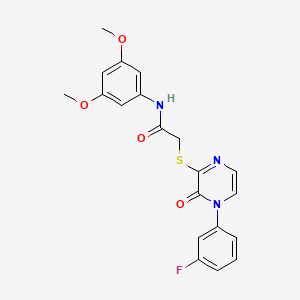

1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylic acid, also known as Boc-4-(4-fluorobenzyl)piperidine-4-carboxylic acid, is a chemical compound used in scientific research. It is a derivative of piperidine, a heterocyclic organic compound commonly found in pharmaceuticals and agrochemicals. Boc-4-(4-fluorobenzyl)piperidine-4-carboxylic acid is synthesized through a series of chemical reactions, and its mechanism of action and physiological effects have been studied in various research studies.

Scientific Research Applications

Synthesis and Polymer Applications

Researchers have explored the synthesis and properties of ortho-linked polyamides, deriving from bis(ether-carboxylic acid) or bis(ether amine) related to tert-butylcatechol. These polyamides exhibit high thermal stability, solubility in polar solvents, and potential for producing transparent, flexible films, indicating their application in material science and engineering (Hsiao, Yang, & Chen, 2000).

Biological and Medicinal Chemistry

The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and evaluated for its antibacterial and anthelmintic activities. Although it showed moderate anthelmintic activity, its poor antibacterial activity suggests a need for further modification to enhance its biological efficacy (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Asymmetric Synthesis

Asymmetric synthesis of piperidine derivatives, including those bearing tert-butoxycarbonyl groups, highlights advanced methodologies in the preparation of enantiomerically pure compounds. These synthetic routes are foundational for the development of pharmaceuticals and biologically active molecules, demonstrating the compound's relevance in the creation of chirally pure substances (Xue, He, Roderick, Corbett, & Decicco, 2002).

Material Science

In material science, the focus on synthesizing new polyamides with specific structural units derived from tert-butylhydroquinone demonstrates the compound's utility in developing novel materials with desirable thermal and solubility properties. These materials have potential applications in various industries, including electronics and coatings (Yang, Hsiao, & Yang, 1999).

Chemical Synthesis and Characterization

The exploration of novel synthetic routes to create bifunctional tetraaza macrocycles, which can serve as chelating agents, showcases the chemical versatility and application in coordination chemistry and potential medical imaging applications. This research underpins the importance of such compounds in developing diagnostic agents or therapeutic drugs (McMurry, Brechbiel, Kumar, & Gansow, 1992).

properties

IUPAC Name |

4-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYSCBWEDKOZKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916466.png)

![N-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2916475.png)

![2-Chloro-5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2916481.png)

![1,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2916483.png)

![1-benzyl-7-ethyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2916485.png)

![1-[1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]ethanone](/img/structure/B2916487.png)